3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 5-(trifluoromethyl)benzoic acid.
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Protection of Carboxylic Acid Group: : The carboxylic acid group is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
5-(trifluoromethyl)benzoic acid+Boc-Cl→3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid can undergo several types of chemical reactions:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Product: Removal of the Boc group yields 5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The trifluoromethyl group can enhance the metabolic stability and bioavailability of the compound by increasing its lipophilicity and resistance to enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
3-(tert-butoxycarbonyl)benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(trifluoromethyl)benzoic acid: Lacks the Boc protecting group, making it less versatile in synthetic applications.
Uniqueness
3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
2648962-68-7 |
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Molecular Formula |
C13H13F3O4 |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
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